
4-Hexen-3-ol, 2,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexen-3-ol, 2,5-dimethyl- is an organic compound with the molecular formula C8H16O. It is a type of unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group. This compound is known for its distinct structure, which includes a hexene backbone with methyl groups at the second and fifth positions, and a hydroxyl group at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-3-ol, 2,5-dimethyl- can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 2,5-dimethyl-4-hexen-3-one with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.
Aldol Condensation: Another approach is the aldol condensation of acetone with 3-methyl-2-butenal, followed by reduction of the resulting product.
Industrial Production Methods
In an industrial setting, the production of 4-Hexen-3-ol, 2,5-dimethyl- typically involves large-scale Grignard reactions or aldol condensations, optimized for yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hexen-3-ol, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: 2,5-Dimethyl-4-hexen-3-one
Reduction: 2,5-Dimethylhexan-3-ol
Substitution: 2,5-Dimethyl-4-hexen-3-chloride
Applications De Recherche Scientifique
4-Hexen-3-ol, 2,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving alcohols.
Medicine: Research into its potential therapeutic properties, such as antimicrobial activity, is ongoing.
Industry: It is utilized in the production of fragrances and flavorings due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 4-Hexen-3-ol, 2,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond allows for potential interactions with other molecules, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hexen-3-ol
- 2,5-Dimethyl-4-hexen-2-ol
- 3-Hexen-2-ol, 2,5-dimethyl-
Uniqueness
4-Hexen-3-ol, 2,5-dimethyl- is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both a double bond and a hydroxyl group in a specific configuration allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
60703-31-3 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
2,5-dimethylhex-4-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-6(2)5-8(9)7(3)4/h5,7-9H,1-4H3 |
Clé InChI |
SUGIOGWYXCYSMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C=C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


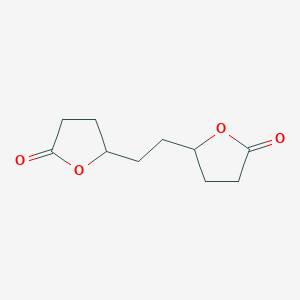
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)
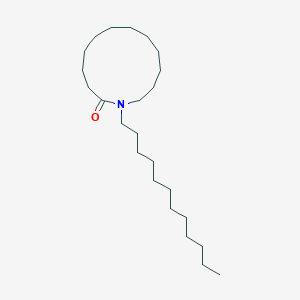
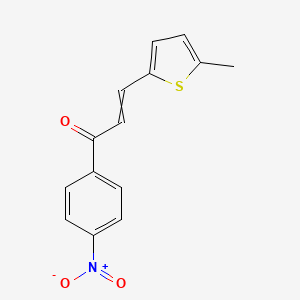
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)



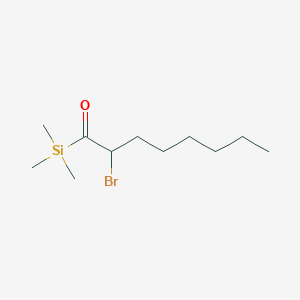
![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)
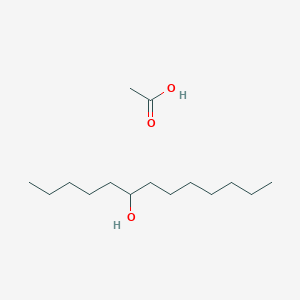
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)
